N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrrolidinyl-substituted pyrimidine ring, and an acetamide moiety
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-25-16-9-5-4-8-15(16)21-17(24)13-26-18-12-14(2)20-19(22-18)23-10-6-7-11-23/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUWJGDPPNSMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.
Substitution with Pyrrolidine: The pyrimidine ring is then substituted with a pyrrolidine group using reagents like pyrrolidine and a suitable base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrimidine derivative.
Formation of the Acetamide Moiety: Finally, the acetamide group is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- N-(2-ethoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- N-(2-ethoxyphenyl)-2-((6-methyl-2-(morpholin-1-yl)pyrimidin-4-yl)oxy)acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its complex structure, characterized by a pyrimidine core substituted with a pyrrolidine group, suggests diverse interactions within biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N4O3, with a molecular weight of 356.4 g/mol. The presence of an ethoxy group enhances solubility, which is crucial for its bioavailability in pharmacological contexts. The compound's structural features are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 356.4 g/mol |
| Functional Groups | Ethoxy, Pyrimidine, Pyrrolidine |
Research indicates that this compound may modulate various signaling pathways involved in cell survival and apoptosis. Preliminary studies suggest that it could inhibit specific kinases associated with cancer progression, indicating potential therapeutic applications in oncology.
Key Mechanisms Identified:
- Kinase Inhibition : The compound may inhibit kinases that play crucial roles in tumor growth and survival.
- Cell Signaling Modulation : It appears to influence pathways related to cell proliferation and apoptosis.
Biological Activity
Several studies have documented the biological activities of this compound:
-
Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines.
- For example, it was found to significantly reduce cell viability in A431 vulvar epidermal carcinoma cells, with IC50 values indicating effective inhibition at low concentrations.
-
Enzymatic Modulation : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.
- This interaction can lead to significant changes in metabolic processes, making it a candidate for further pharmacological exploration.
- Anti-inflammatory Properties : Initial findings suggest that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies
A notable study evaluated the effects of this compound on cancer cell lines. The results indicated:
- Cell Proliferation Inhibition : Significant inhibition of cell proliferation was observed in treated groups compared to controls.
| Cell Line | IC50 (µM) |
|---|---|
| A431 (Vulvar Carcinoma) | 15.0 |
| MCF7 (Breast Cancer) | 20.5 |
| HeLa (Cervical Cancer) | 18.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
